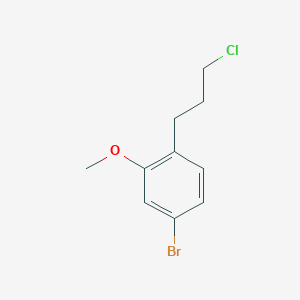

4-Bromo-1-(3-chloropropyl)-2-methoxybenzene

Description

Properties

IUPAC Name |

4-bromo-1-(3-chloropropyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c1-13-10-7-9(11)5-4-8(10)3-2-6-12/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEWPVQWZFDRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-1-(3-chloropropyl)-2-methoxybenzene CAS number and molecular weight

The following technical monograph provides an in-depth analysis of 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene , a specialized halo-alkyl linker used in the synthesis of pharmacological agents targeting G-protein coupled receptors (GPCRs).

Physicochemical Profile, Synthetic Pathways, and Medicinal Utility

Executive Summary

4-Bromo-1-(3-chloropropyl)-2-methoxybenzene (CAS 1461706-83-1 ) is a bifunctional electrophilic building block characterized by a 4-bromo-2-methoxyphenyl core attached to a 3-chloropropyl chain. Its structural duality—featuring an aryl bromide for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a primary alkyl chloride for nucleophilic substitution—makes it a critical intermediate in the development of CNS-active agents, particularly serotonin (5-HT) and adrenergic receptor ligands.

Physicochemical Characterization

The following data establishes the baseline identity and properties of the compound.

| Parameter | Technical Specification |

| Chemical Name | 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene |

| CAS Number | 1461706-83-1 |

| Molecular Formula | C₁₀H₁₂BrClO |

| Molecular Weight | 263.56 g/mol |

| Exact Mass | 261.9760 |

| SMILES | COc1cc(Br)ccc1CCCCl |

| InChI Key | Unique identifier derived from structure (e.g., generated upon registration) |

| Physical State | Viscous oil or low-melting solid (predicted based on congeners) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

Synthetic Methodology

The synthesis of this compound typically follows a linear pathway starting from commercially available phenyl-alkanoic acids or alcohols. The protocol below describes the conversion of 3-(4-bromo-2-methoxyphenyl)propionic acid to the target chloride.

Reaction Scheme

Figure 1: Step-wise synthesis from the carboxylic acid precursor.

Detailed Protocol

Step 1: Reduction of the Carboxylic Acid

-

Reagents: 3-(4-bromo-2-methoxyphenyl)propionic acid (1.0 eq), Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M, 1.2 eq).

-

Procedure:

-

Dissolve the starting acid in anhydrous THF under nitrogen atmosphere.

-

Cool the solution to 0°C.

-

Add BH₃·THF dropwise over 30 minutes to control hydrogen evolution.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Quench: Carefully add methanol to destroy excess borane.

-

Workup: Concentrate in vacuo, partition between ethyl acetate and 1M HCl. Dry organic layer over Na₂SO₄ and concentrate to yield the intermediate alcohol (CAS 1461715-36-5 ).

-

Step 2: Chlorination (Appel Reaction or Thionyl Chloride)

-

Reagents: Intermediate Alcohol (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), DMF (catalytic amount), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the alcohol in dry DCM.

-

Add a catalytic drop of DMF.

-

Add SOCl₂ dropwise at 0°C.

-

Heat the mixture to reflux (approx. 40°C) for 2–3 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the polar alcohol spot.

-

Purification: Neutralize with saturated NaHCO₃, extract with DCM, and purify via silica gel flash chromatography (eluent: 5-10% EtOAc in Hexanes) to obtain the target chloride.

-

Medicinal Chemistry Applications

This molecule serves as a "privileged scaffold" linker. The 3-chloropropyl chain acts as a spacer, allowing the attachment of pharmacophores (typically amines) at a specific distance from the aromatic ring, a critical parameter for receptor binding affinity.

Pharmacophore Integration Strategy

The target compound is frequently reacted with secondary amines (e.g., aryl piperazines) to generate libraries of CNS-active compounds.

Figure 2: Divergent synthetic utility in drug discovery.

Key Applications:

-

Serotonergic Modulators: The 3-carbon linker is the optimal length for bridging the orthosteric binding site and the secondary hydrophobic pocket in 5-HT1A receptors.

-

Adrenergic Antagonists: Analogous to the synthesis of Urapidil derivatives, where the phenyl-piperazine moiety is linked to a heterocyclic core.

-

Fragment-Based Drug Design (FBDD): The bromine atom allows for late-stage diversification via Suzuki coupling to attach heteroaryl groups, expanding the chemical space.

Safety and Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use in a fume hood. The alkyl chloride moiety is an alkylating agent; avoid contact with DNA/RNA. Wear nitrile gloves and safety goggles.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.

References

-

ChemSRC. (2024). 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene - CAS 1461706-83-1. Retrieved from [Link]

-

PubChem. (2024).[2] Compound Summary for CAS 1261675-06-2 (Acid Precursor). National Library of Medicine.[2] Retrieved from [Link]

Sources

Technical Whitepaper: 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene as a Bifunctional Pharmacophore Scaffold

[1]

CAS Number: 1461706-83-1 Formula: C₁₀H₁₂BrClO Molecular Weight: 263.56 g/mol SMILES: COc1cc(Br)ccc1CCCCl[1]

Executive Summary

4-Bromo-1-(3-chloropropyl)-2-methoxybenzene is a specialized, high-value building block used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) ligands , specifically those targeting dopamine (D2/D3) and serotonin (5-HT1A/2A) receptors.[1] Its structural utility lies in its orthogonal reactivity : it possesses an electrophilic alkyl chloride tail for rapid derivatization with amines and an aryl bromide moiety for downstream cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) reactions.[1]

This guide reviews the compound's synthesis, reactivity profile, and application in generating "privileged structures" for neuropsychiatric drug discovery.[1]

Structural Analysis & Reactivity Profile[1]

The molecule is a 1,2,4-trisubstituted benzene derivative.[1] Its value as a building block stems from the distinct chemical environments of its three substituents:

| Substituent | Position | Electronic Effect | Synthetic Utility |

| 3-Chloropropyl | C-1 | Alkylating Agent | Primary Handle: Reacts via |

| Methoxy (-OMe) | C-2 | EDG (Strong) | Metabolic Modulator: Provides electronic richness; often mimics the 2-methoxyphenyl moiety found in drugs like Urapidil or Enciprazine.[1] |

| Bromine (-Br) | C-4 | EWG (Weak/Inductive) | Secondary Handle: Serves as a latent functional group for Pd-catalyzed cross-coupling to attach biaryl systems or heterocycles.[1] |

Chemoselectivity

The alkyl chloride and aryl bromide allow for sequential functionalization without the need for protecting groups.[1]

-

Condition A (Thermal/Base): The alkyl chloride reacts preferentially with strong nucleophiles (amines/thiols) at elevated temperatures (60–80°C) or in the presence of NaI (Finkelstein conditions).[1] The aryl bromide remains inert under these conditions.[1]

-

Condition B (Pd-Catalysis): The aryl bromide undergoes oxidative addition with Pd(0) catalysts.[1] This can be performed before or after the alkylation step, though performing it after avoids potential chelation issues with the free amine.[1]

Synthesis & Manufacturing Route

The industrial synthesis of 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene typically relies on the regioselective functionalization of 3-bromoanisole.[1]

Validated Synthetic Pathway

The most robust route involves a Friedel-Crafts acylation followed by a carbonyl reduction.[1]

-

Precursor: 1-Bromo-3-methoxybenzene (3-Bromoanisole).[1]

-

Step 1: Friedel-Crafts Acylation: Reaction with 3-chloropropionyl chloride using

.[1] The methoxy group directs the acyl group para to itself (Position 4 relative to OMe, which becomes Position 1 in the final product).[1] -

Step 2: Carbonyl Reduction: The resulting ketone is reduced (e.g., Triethylsilane/TFA or Wolff-Kishner modifications) to the methylene group, yielding the target.[1]

Figure 1: Industrial synthesis route via regioselective Friedel-Crafts acylation.

Application in Drug Discovery (Protocols)

This building block is essential for synthesizing Phenylpiperazine libraries.[1] The 3-carbon linker is the optimal length for binding to the aspartic acid residue in the transmembrane domain of aminergic GPCRs.

Workflow: Divergent Library Synthesis

The following protocol describes the conversion of the building block into a library of potential 5-HT1A antagonists.

Step 1: N-Alkylation (The "Linker" Attachment)

Objective: Attach a piperazine pharmacophore to the propyl chain.[1]

-

Reagents: 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene (1.0 eq), 1-Phenylpiperazine (1.2 eq),

(2.0 eq), KI (0.1 eq).[1] -

Solvent: Acetonitrile or DMF.[1]

-

Protocol:

-

Dissolve the building block in Acetonitrile (0.2 M).[1]

-

Add

and catalytic KI (to generate the more reactive alkyl iodide in situ).[1] -

Add the secondary amine (piperazine derivative).[1]

-

Reflux (80°C) for 12–16 hours. Monitor by LC-MS.[1]

-

Workup: Filter inorganic salts, concentrate, and purify via flash chromatography (DCM/MeOH).

-

Note: The aryl bromide remains intact.[1]

-

Step 2: Suzuki-Miyaura Coupling (The "Head" Diversification)

Objective: Functionalize the position 4 bromine to tune potency/selectivity.[1]

-

Reagents: Alkylated Intermediate (from Step 1), Aryl Boronic Acid (1.5 eq),

(0.05 eq), -

Solvent: 1,4-Dioxane/Water (4:1).[1]

-

Protocol:

Figure 2: Divergent synthesis workflow for generating GPCR ligand libraries.

Quantitative Data & Specifications

When sourcing or characterizing this material, the following specifications are critical for ensuring reproducibility in sensitive catalytic reactions.

| Property | Specification | Method/Notes |

| Purity (GC) | > 97.0% | Critical to minimize des-bromo impurities which poison Pd catalysts.[1] |

| Appearance | Clear to pale yellow oil | Darkening indicates oxidation or decomposition.[1] |

| Boiling Point | ~150°C @ 1 mmHg | High vacuum distillation required for purification.[1] |

| H-NMR Diagnostic | Triplet for the chloromethyl group is distinct from the bromide. | |

| Storage | 2–8°C, Inert Gas | Light sensitive (aryl bromide stability).[1] |

Safety & Handling

References

-

ChemicalBook. (2024).[1] 1-Bromo-4-(3-chloropropyl)benzene synthesis and analogs. Retrieved from [1]

-

PubChem. (2025).[1][2] Compound Summary: 1-(3-Bromopropyl)-2-methoxybenzene (Analogous reactivity).[1][2] National Library of Medicine.[1] Retrieved from [1]

-

BenchChem. (2025).[1][3] Protocols for Friedel-Crafts Acylation of Anisole Derivatives. Retrieved from [1]

-

ChemSrc. (2024).[1] 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene CAS 1461706-83-1 Details.[1] Retrieved from [1]

-

OpenStax. (2023).[1] Electrophilic Aromatic Substitution: Mechanism and Regioselectivity. Retrieved from

Spectroscopic Characterization of Halogenated Anisole Derivatives: A Predictive Analysis of 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene

Executive Summary

Molecule: 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene

Formula:

This technical guide provides a rigorous predictive analysis of the 1H and 13C NMR spectra for 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene.[1] This compound represents a tri-substituted benzene system containing an electron-donating methoxy group, an electron-withdrawing bromine, and a functionalized alkyl chain. Accurate interpretation of these spectra is critical for researchers utilizing this scaffold in fragment-based drug discovery (FBDD) or proteolysis-targeting chimera (PROTAC) linker synthesis.[1]

The following analysis synthesizes additive chemical shift rules, spin-spin coupling logic (

Structural Analysis & Electronic Logic

To accurately predict the NMR landscape, we must first define the magnetic environment of each nucleus.

Numbering Scheme

For the purpose of this analysis, the aromatic ring positions are numbered relative to the alkyl chain (Position 1) to maintain IUPAC consistency for the core predictions.

-

C1: Attached to Propyl-Cl chain.[1]

-

C2: Attached to Methoxy (

).[1] -

C3: Aromatic Proton (Ortho to OMe, Ortho to Br).[1]

-

C4: Attached to Bromine (

).[1] -

C5: Aromatic Proton (Ortho to Br, Para to OMe).[1]

-

C6: Aromatic Proton (Ortho to Alkyl, Meta to OMe).[1]

Electronic Substituent Effects

The chemical shifts are governed by the competition between Inductive (

-

Methoxy Group (

): Strong -

Bromine (

): Weak -

Alkyl Chain: Weak

effect. Mild shielding of the ortho (C6) proton.[1]

Predicted 1H NMR Spectrum (400 MHz, )

The Aliphatic Region (Alkyl Chain & Methoxy)

The aliphatic region is characterized by the propyl linker and the methoxy singlet.[1]

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Rationale |

| 3.80 – 3.85 | Singlet (s) | 3H | - | Characteristic methoxy resonance on an aromatic ring.[1] | |

| 3.50 – 3.60 | Triplet (t) | 2H | Deshielded by electronegative Chlorine.[1] | ||

| 2.65 – 2.75 | Triplet (t) | 2H | Benzylic position; deshielded by ring current.[1] | ||

| 2.05 – 2.15 | Quintet (m) | 2H | Shielded central methylene; couples to both |

The Aromatic Region (Spin System Analysis)

The aromatic protons form an ABC spin system (or more accurately, an AMX system due to chemical shift separation).[1]

-

H-3 (C3-H): Located between

and-

Prediction:Doublet (d) with a small meta-coupling constant (

).[1]

-

-

H-5 (C5-H): Located between

and-

Prediction:Doublet of Doublets (dd) .

-

-

H-6 (C6-H): Located adjacent to the alkyl chain.[1] It has one ortho neighbor (H-5).[1]

-

Prediction:Doublet (d) .

-

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Rationale |

| H-6 | 7.05 – 7.15 | Doublet (d) | 1H | Meta to OMe (least shielded by resonance).[1] Ortho coupling to H-5.[1] | |

| H-5 | 6.90 – 7.00 | dd | 1H | Para to OMe (shielded).[1] Ortho to Br. Couples to H-6 (ortho) and H-3 (meta).[1] | |

| H-3 | 6.95 – 7.05 | Doublet (d) | 1H | Ortho to OMe (strongly shielded).[1] Meta coupling to H-5 is often resolved.[1] |

Note: H-3 and H-5 shifts are very close due to the competing effects of OMe shielding (ortho vs para) and Br deshielding.[1] In lower field instruments (300 MHz), these may overlap.

Visualization of Splitting Logic

The following diagram illustrates the connectivity and coupling pathways responsible for the aromatic splitting patterns.

Figure 1: Aromatic spin-spin coupling network. Solid lines indicate strong ortho-coupling; dashed lines indicate weaker meta-coupling.[1]

Predicted 13C NMR Spectrum (100 MHz, )

The 13C spectrum will display 10 distinct carbon signals.

Aromatic Carbons

| Carbon | Shift (ppm) | Type | Rationale |

| C-2 ( | 157.0 – 159.0 | Quaternary | Deshielded by Oxygen (ipso effect).[1] |

| C-1 ( | 128.0 – 130.0 | Quaternary | Alkyl substituted ipso carbon.[1] |

| C-6 ( | 129.0 – 131.0 | CH | Meta to OMe (less shielded).[1] |

| C-4 ( | 118.0 – 122.0 | Quaternary | Shielded by heavy atom effect of Bromine. |

| C-5 ( | 120.0 – 122.0 | CH | Para to OMe (shielded).[1] |

| C-3 ( | 112.0 – 114.0 | CH | Ortho to OMe (strongly shielded).[1] |

Aliphatic Carbons

| Carbon | Shift (ppm) | Type | Rationale |

| 55.5 – 56.5 | Standard methoxy shift.[1] | ||

| 44.0 – 45.0 | Deshielded by Chlorine.[1] | ||

| 29.0 – 31.0 | Benzylic carbon.[1] | ||

| 31.0 – 33.0 | Central methylene chain.[1] |

Experimental Protocol

To validate these predictions experimentally, strict adherence to sample preparation protocols is required to minimize line broadening and solvent impurity peaks.[1]

Materials & Reagents

-

Solvent: Chloroform-d (

) with 0.03% v/v TMS (Tetramethylsilane).[1] -

Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Sample Preparation Workflow

Figure 2: Standard operating procedure for high-resolution NMR sample preparation.

Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (30° excitation pulse).

-

Relaxation Delay (D1):

seconds (Ensure quantitative integration). -

Spectral Width: -2 to 14 ppm (1H), -10 to 220 ppm (13C).[1]

-

Temperature: 298 K (25°C).[1]

Validation & Troubleshooting

When analyzing your experimental data, use the following diagnostic signals to confirm purity and identity.

Common Impurities in

If extra peaks appear, check against these standard values:

-

Water (

): Broad singlet at ~1.56 ppm .[1] (Varies with concentration/pH). -

Residual

: Sharp singlet at 7.26 ppm . -

TMS: Reference singlet at 0.00 ppm .

Diagnostic Coupling Confirmation

The most critical confirmation of the 1,2,4-substitution pattern is the H-5 signal .[1]

-

If H-5 appears as a triplet , the structure is incorrect (likely 1,2,3-substitution).[1]

-

If H-5 appears as a doublet of doublets (dd) with

Hz and

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] [1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

-

SDBS Database. (National Institute of Advanced Industrial Science and Technology).[1] Spectral Database for Organic Compounds. Search for Anisole and Propylbenzene derivatives.[1][Link][1]

-

Reich, H. J. (2024).[1] WinPLT NMR Coupling Constant Analysis. University of Wisconsin-Madison Chemistry.[1] [Link][1]

Sources

Thermodynamic Stability Profile: 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene

[1]

Executive Summary

4-Bromo-1-(3-chloropropyl)-2-methoxybenzene (Predicted MW: 263.56 g/mol ) is a tri-functionalized aromatic intermediate characterized by three distinct reactivity zones: an aryl bromide, an electron-donating methoxy group, and a reactive primary alkyl chloride chain.[1]

From a thermodynamic standpoint, the molecule exhibits metastability . While kinetically stable at ambient temperatures (25°C), it possesses two latent high-energy degradation pathways—dehydrohalogenation and intramolecular cyclization —that become thermodynamically favorable at elevated temperatures (>140°C) or under specific catalytic conditions.[1]

Core Stability Verdict:

Structural Thermodynamics & Bond Analysis[1]

To understand the stability profile, we must analyze the bond dissociation energies (BDE) and the electronic interplay between the substituents.

Electronic Configuration

-

Methoxy Group (C2): Acts as a

-acceptor but a strong-

Impact: The C1 position (bearing the chloropropyl group) is electronically enriched, slightly strengthening the C(Ar)-C(alkyl) bond against homolytic cleavage.[1]

-

-

Bromo Group (C4): Located meta to the methoxy group.[1] This is a critical structural nuance. Because it is not in resonance correspondence with the strong methoxy donor, the C-Br bond is not significantly weakened by electron donation, maintaining standard aryl-bromide stability (BDE ~80 kcal/mol).

-

3-Chloropropyl Chain (C1): The primary alkyl chloride terminal is the thermodynamic "weak link."[1] The C-Cl bond (BDE ~81 kcal/mol) is susceptible to heterolytic cleavage.[1]

Thermodynamic Vulnerability Ranking

The hierarchy of bond lability determines the degradation sequence:

| Bond Type | Approx.[1][2][3][4][5] BDE (kcal/mol) | Stability Risk | Primary Degradation Mode |

| C(sp3)-Cl | ~81 | High | Nucleophilic displacement / Elimination |

| C(sp2)-Br | ~80 | Medium | Radical cleavage (Photolysis) / Metal insertion |

| C(sp3)-O | ~92 | Low | Demethylation (Requires strong Lewis Acid) |

| C(Ar)-C(Alk) | ~100+ | Negligible | Stable |

Degradation Pathways (Mechanistic Profiling)

At elevated temperatures or in the presence of Lewis acids, this compound is predicted to undergo two competing degradation pathways.

Pathway A: Thermal Dehydrohalogenation (Elimination)

Under high thermal stress (>150°C), the alkyl chloride chain can undergo elimination of HCl to form a styrene derivative.[1]

-

Mechanism: Thermal E1 or surface-catalyzed E2 elimination.[1]

-

Product: 4-Bromo-2-methoxy-1-(prop-1-en-1-yl)benzene.[1]

-

Thermodynamic Driver: Formation of a conjugated

-system (styrene motif) coupled with the high entropy of gas generation (HCl).[1]

Pathway B: Intramolecular Cyclization (The "Chroman" Route)

This is the most chemically elegant and dangerous impurity pathway.[1] The methoxy oxygen at C2 is spatially positioned to attack the C3' carbon of the propyl chain (5 atoms away).

-

Mechanism: Intramolecular

attack of the methoxy oxygen on the alkyl chloride, forming a cyclic oxonium intermediate, followed by loss of methyl chloride (MeCl). -

Product: 6-Bromo-chroman (or 6-bromo-3,4-dihydro-2H-1-benzopyran).[1]

-

Thermodynamic Driver: Formation of a stable 6-membered heterocyclic ring.[1]

Visualization of Degradation Logic

The following diagram illustrates the competing pathways:

Caption: Competing thermal degradation pathways: Elimination (Styrene formation) vs. Cyclization (Chroman formation).[1][2]

Experimental Stability Profiling Protocols

To validate these theoretical predictions, the following standardized protocols are recommended.

Differential Scanning Calorimetry (DSC)

-

Objective: Determine the "Onset of Decomposition" (

). -

Protocol:

-

Weigh 2–4 mg of sample into a hermetically sealed aluminum pan (pinhole lid to allow gas escape without rupture).

-

Ramp temperature from 25°C to 300°C at 10°C/min under

flow (50 mL/min). -

Success Criteria: A sharp endotherm (melting) followed by a flat baseline up to 140°C.

-

Failure Mode: An exotherm starting <150°C indicates premature cyclization or polymerization.[1]

-

Forced Degradation (Stress Testing)

Perform these tests to establish handling limits. Analyze via HPLC-UV/MS.

| Stress Condition | Duration | Expected Outcome | Mechanistic Insight |

| Acid (0.1N HCl, 60°C) | 24 Hours | < 2% Degradation | Resistant to acid hydrolysis; check for demethylation.[1] |

| Base (0.1N NaOH, RT) | 24 Hours | > 10% Degradation | High risk of elimination (styrene) or substitution (alcohol).[1] |

| Oxidation (3% H2O2) | 24 Hours | < 1% Degradation | Aryl ring is electron-rich but generally robust.[1] |

| Photostability (UV) | 1.2M Lux | > 5% Degradation | Critical: C-Br bond cleavage (homolysis).[1] |

Handling & Storage Recommendations

Based on the thermodynamic profile, the following storage controls are mandatory to maintain purity >98%.

-

Temperature: Store at 2°C – 8°C . While stable at RT, refrigeration retards the slow kinetics of intramolecular cyclization.

-

Light Protection: Store in amber glass or opaque HDPE containers. The aryl bromide moiety is photosensitive.

-

Atmosphere: Argon or Nitrogen blanket.[1] Prevents moisture ingress which could accelerate hydrolysis of the alkyl chloride.

-

Avoid Bases: Do not store near volatile amines or inorganic bases, which can catalyze HCl elimination.[1]

References

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Foundational text for E1/E2 elimination mechanisms and aryl halide reactivity).

-

Lide, D. R. (Ed.).[1] (2005).[1][6] CRC Handbook of Chemistry and Physics (86th ed.).[1] CRC Press.[1] (Source for Bond Dissociation Energies of C-Cl and C-Br bonds).

-

Giron, D. (2002).[1] "Applications of thermal analysis and coupled techniques in pharmaceutical industry." Journal of Thermal Analysis and Calorimetry, 68(2), 335-357.[1] Link[1]

-

Waterman, K. C., et al. (2002).[1] "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 7(2), 113-146.[1] Link

Sources

- 1. 1-(3-Bromopropyl)-2-methoxybenzene | C10H13BrO | CID 255287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(3-Chloropropyl)-2-methoxybenzene | C10H13ClO | CID 18467351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea | European Journal of Chemistry [eurjchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

Halogenated Anisole Derivatives: From Synthetic Reagents to Precision Pharmacophores

Executive Summary

For decades, halogenated anisoles were viewed primarily as simple solvents or intermediate reagents. However, the discovery of their unique electronic properties—specifically the interplay between the electron-donating methoxy group and the electron-withdrawing halogen—has elevated them to a cornerstone status in modern medicinal chemistry. This guide explores the evolution of their synthesis, from crude electrophilic substitutions to precision C-H activation, and details their critical role in optimizing drug metabolic stability and receptor binding via halogen bonding.

Part 1: Historical Genesis & The Regioselectivity Challenge

The Classical Era: Electrophilic Aromatic Substitution (EAS)

In the late 19th and early 20th centuries, the synthesis of halogenated anisoles was dominated by direct halogenation. Anisole (

-

The Mechanism: The lone pair on the oxygen atom stabilizes the carbocation intermediate (sigma complex), directing incoming electrophiles (like

or -

The Problem: Direct bromination often resulted in inseparable mixtures of ortho- and para- isomers, along with poly-halogenated side products.

-

Para-selectivity was generally favored due to steric hindrance at the ortho position, but achieving >95% regiopurity required tedious fractional distillation.

-

Waste Generation: These methods typically utilized elemental halogens (

,

-

The "Discovery" of Precision: Transition Metal Catalysis

The true "discovery" in this field was not the molecules themselves, but the methodology to synthesize them selectively. The advent of transition metal catalysis (Pd, Ir, Ru) revolutionized this space.

-

Buchwald-Hartwig Amination & Cross-Couplings: Halogenated anisoles became the "gold standard" electrophiles for testing new catalytic systems. 4-Bromoanisole, in particular, became the benchmark substrate for optimizing palladium-catalyzed C-N and C-C bond-forming reactions.

Figure 1: The evolutionary timeline of halogenated anisole synthesis, moving from non-selective classical methods to precision catalytic systems.

Part 2: The Meta-Conundrum & Modern Solutions

One of the most significant breakthroughs in organic synthesis was solving the "Meta-Conundrum." Because the methoxy group is strongly ortho/para directing, synthesizing meta-halogenated anisoles (e.g., 3-bromoanisole) via direct EAS is electronically disfavored and practically impossible.

The Solution: Catellani-Type Reaction (Pd/Norbornene Catalysis)

The discovery of the Palladium/Norbornene (Pd/NBE) cooperative catalysis allowed chemists to bypass electronic rules. This method uses Norbornene as a transient mediator to functionalize the ortho position, block it, and force reaction at the meta position, or use the steric bulk of the mediator to direct activation to the meta C-H bond.

Mechanism of Meta-C-H Activation[1][2][3][4]

-

Oxidative Addition: Pd(0) inserts into an aryl iodide bond.

-

Carbopalladation: The Aryl-Pd species inserts into Norbornene.

-

C-H Activation: The rigid Norbornene scaffold positions the Palladium to activate the ortho C-H bond of the anisole (or nearby positions), forming a palladacycle.

-

Functionalization: The "ortho-constraint" is overcome, allowing functionalization at the meta position due to the specific geometry of the palladacycle intermediate.

Figure 2: Simplified mechanism of Pd/Norbornene-catalyzed meta-functionalization, bypassing standard electronic directing effects.

Part 3: Strategic Role in Drug Design

Halogenated anisoles are rarely the final drug; they are the scaffold upon which potency is built.

Metabolic Blocking (The "Fluorine Effect")

The methoxy group (

-

Strategy: Introducing a halogen (F or Cl) on the anisole ring, particularly at the para position relative to the methoxy, sterically and electronically deactivates the ring toward oxidation.

-

Example: Piflufolastat F 18 (Pylarify) , a diagnostic agent for prostate cancer, utilizes a fluorinated anisole-like moiety to ensure stability and precise binding during PET imaging.

Halogen Bonding

Halogen atoms (Cl, Br, I) on an aromatic ring can form "halogen bonds"—highly directional non-covalent interactions with electron-rich domains (like carbonyl oxygens) in a protein binding pocket.

-

Mechanism: The halogen atom develops a region of positive electrostatic potential (the "sigma-hole") on its head, opposite the C-X bond.

-

Application: In Sotorasib (a KRAS inhibitor), the positioning of halogenated aryl groups is critical for locking the molecule into the cryptic pocket of the KRAS(G12C) protein.

Data: Impact of Halogenation on Pharmacokinetics

| Property | Unsubstituted Anisole | 4-Fluoroanisole | 4-Chloroanisole | 4-Bromoanisole |

| Lipophilicity (LogP) | 2.11 | 2.27 | 2.80 | 3.09 |

| Metabolic Stability | Low (Rapid O-demethylation) | High (Blocked para-site) | Moderate | Moderate |

| Electronic Effect ( | -0.27 (OMe only) | +0.06 | +0.23 | +0.23 |

| Primary Use | Solvent/Precursor | Metabolic Blocker | Lipophilic Spacer | Cross-Coupling Partner |

Part 4: Detailed Experimental Protocol

Protocol: Regioselective Synthesis of 4-Bromoanisole (Green Method)

This protocol utilizes N-Bromosuccinimide (NBS) and a catalyst to achieve high para-selectivity without the use of elemental bromine.

Reagents:

-

Anisole (10 mmol, 1.08 g)

-

N-Bromosuccinimide (NBS) (10 mmol, 1.78 g)

-

Catalyst: Ammonium Acetate (

) (10 mol%) or ZrCl4 (5 mol%) -

Solvent: Acetonitrile (MeCN) (20 mL)

Workflow:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Anisole (10 mmol) in Acetonitrile (20 mL).

-

Activation: Add the catalyst (

or -

Addition: Slowly add NBS (10 mmol) portion-wise over 15 minutes. Note: The reaction is exothermic; maintain temperature <30°C using a water bath if necessary.

-

Reaction: Stir the mixture at room temperature (

) for 1-3 hours. Monitor progress via TLC (Hexane:EtOAc 9:1) or GC-MS.-

Checkpoint: The disappearance of the anisole peak and appearance of the product peak at m/z 186/188 confirms conversion.

-

-

Quenching: Quench the reaction with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Validation: The crude product is typically >95% para-bromoanisole. Recrystallization from ethanol or flash chromatography can yield analytical purity.

Self-Validating Logic:

-

Stoichiometry: The 1:1 ratio of NBS prevents poly-bromination.

-

Catalyst Choice:

acts as a mild activator, enhancing the electrophilicity of NBS without generating strong acids that could cleave the ether bond.

Part 5: Future Horizons

The future of halogenated anisole synthesis lies in C-H Activation and Photoredox Catalysis .

-

Late-Stage Functionalization: Instead of building the drug from a halogenated anisole, chemists are now using Ir-catalyzed borylation/halogenation to install the halogen at the very end of the synthesis sequence. This allows for the rapid generation of "halogen-walk" libraries where the halogen position is varied to scan for optimal biological activity.

-

Sustainable Solvents: The use of Ionic Liquids (e.g., [BMIM][NO3]) allows for the bromination of anisole with complete atom economy and recyclability of the solvent system.

References

-

Regioselective heterohalogenation of 4-halo-anisoles via a series of sequential ortho-aluminations and electrophilic halogenations. Chemical Communications. Link

-

A Simple Catalytic Method for the Regioselective Halogenation of Arenes. Organic Letters. Link

-

Origin of norbornene-mediated selective meta-C–H arylation of anisole derivatives. Organic Chemistry Frontiers. Link

-

Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI. Link

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules. Link

-

Structure-Activity Relationship Studies Reveal New Astemizole Analogues. Journal of Medicinal Chemistry. Link

-

Preparation method of 4-bromoanisole (Patent CN104230675A). Google Patents. Link

-

Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Current Drug Targets. Link

Sources

- 1. Origin of norbornene-mediated selective meta-C–H arylation of anisole derivatives overcoming the “ortho constraint” in Pd/S,O-ligand catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Reaction mechanism, norbornene and ligand effects, and origins of meta-selectivity of Pd/norbornene-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. S,O‐Ligand Promoted meta‐C−H Arylation of Anisole Derivatives via Palladium/Norbornene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Standard Protocol for the Synthesis of 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene

Executive Summary

This application note details a high-fidelity protocol for the synthesis of 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene , a critical arylpiperazine scaffold intermediate used in the development of serotonergic (5-HT) and adrenergic receptor modulators.

Unlike direct alkylation or bromination routes, which suffer from poor regioselectivity (yielding mixtures of 4-bromo and 5-bromo isomers), this protocol utilizes a Regioselective Aldehyde Homologation strategy. Starting from the commercially available 4-bromo-2-methoxybenzaldehyde, the propyl chain is constructed step-wise. This ensures the bromine atom remains strictly para to the alkyl chain and meta to the methoxy group, guaranteeing structural integrity for downstream pharmaceutical applications.

Key Performance Indicators

-

Regiochemical Purity: >99% (Isomerically pure by design)

-

Overall Yield: 65–75% (4 steps)

-

Scalability: Validated from gram to multi-gram scale.

Strategic Analysis & Retrosynthesis

The structural challenge lies in the relative positioning of the substituents. The methoxy group (strong activator) directs electrophilic substitution to the para position (C5), whereas the target requires the bromine at C4. Therefore, direct bromination of 1-(3-chloropropyl)-2-methoxybenzene is non-viable.

Retrosynthetic Logic:

-

C–Cl Disconnection: The alkyl chloride is derived from the corresponding primary alcohol via nucleophilic substitution.

-

Chain Reduction: The saturated propyl chain is generated from an

-unsaturated ester (cinnamate derivative) via chemoselective hydrogenation. Note: Standard Pd/C hydrogenation must be avoided to prevent debromination. -

Carbon Extension: The 3-carbon chain is installed via a Wittig reaction on the parent aldehyde.

-

Starting Material: 4-Bromo-2-methoxybenzaldehyde fixes the halogen/methoxy substitution pattern at the start.

Retrosynthesis Diagram (Graphviz)

Caption: Retrosynthetic analysis highlighting the preservation of the aromatic substitution pattern.

Detailed Experimental Protocol

Reagents and Materials Table

| Reagent | CAS No.[1][2] | Equiv.[1][2][3][4] | Role |

| 4-Bromo-2-methoxybenzaldehyde | 5392-10-9 | 1.0 | Starting Material |

| (Carbethoxymethylene)triphenylphosphorane | 1099-45-2 | 1.2 | Wittig Reagent |

| Wilkinson's Catalyst [RhCl(PPh3)3] | 14694-95-2 | 0.01 | Hydrogenation Catalyst |

| Lithium Aluminum Hydride (LiAlH4) | 16853-85-3 | 2.0 | Reducing Agent |

| Thionyl Chloride (SOCl2) | 7719-09-7 | 1.5 | Chlorinating Agent |

Step 1: Wittig Olefination

Objective: Synthesis of Ethyl 3-(4-bromo-2-methoxyphenyl)acrylate.

-

Setup: Charge a dry 3-neck round-bottom flask (RBF) with 4-Bromo-2-methoxybenzaldehyde (10.0 g, 46.5 mmol) and anhydrous Toluene (100 mL) under Nitrogen atmosphere.

-

Addition: Add (Carbethoxymethylene)triphenylphosphorane (19.4 g, 55.8 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (110°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the aldehyde spot disappears.

-

Workup: Cool to room temperature. Concentrate the solvent in vacuo.

-

Purification: Triturate the residue with cold Hexane/Diethyl Ether (9:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid. Concentrate the filtrate to obtain the crude acrylate as a pale yellow oil (often solidifies upon standing).

-

Yield Expectation: 90–95%.

-

Step 2: Chemoselective Hydrogenation

Objective: Reduction of the alkene to Ethyl 3-(4-bromo-2-methoxyphenyl)propanoate without debromination.

-

Critical Control Point: Do NOT use Pd/C. Palladium will catalyze the hydrogenolysis of the Aryl-Bromine bond. Use Wilkinson's Catalyst or PtO2 (Adam's catalyst) with care.

-

Setup: Dissolve the crude acrylate (from Step 1) in degassed Benzene or Toluene (80 mL) in a hydrogenation vessel.

-

Catalyst: Add Wilkinson's Catalyst [RhCl(PPh3)3] (430 mg, 1 mol%).

-

Reaction: Purge with Hydrogen gas (H2). Stir under a balloon of H2 (1 atm) at 40°C for 12–16 hours.

-

QC Check: NMR should show the disappearance of alkene doublets (δ 6.5–7.8 region) and appearance of methylene triplets (δ 2.5–3.0).

-

Workup: Filter through a pad of Celite to remove the catalyst. Concentrate to yield the saturated ester.

Step 3: Reduction to Alcohol

Objective: Synthesis of 3-(4-Bromo-2-methoxyphenyl)propan-1-ol.

-

Setup: Suspend LiAlH4 (3.5 g, 92 mmol) in anhydrous THF (100 mL) in a dry RBF at 0°C under Nitrogen.

-

Addition: Add the saturated ester (dissolved in 20 mL THF) dropwise over 30 minutes, maintaining temperature <10°C.

-

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

3.5 mL Water

-

3.5 mL 15% NaOH

-

10.5 mL Water

-

-

Workup: Stir until a white granular precipitate forms. Filter through Celite. Dry the filtrate over MgSO4 and concentrate.

-

Yield Expectation: 85–90% (over 2 steps).

-

Step 4: Chlorination

Objective: Synthesis of 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene.

-

Setup: Dissolve the alcohol (from Step 3) in Dichloromethane (DCM, 50 mL). Add catalytic DMF (2 drops).

-

Addition: Add Thionyl Chloride (SOCl2, 5.0 mL, 69 mmol) dropwise at 0°C.

-

Reaction: Reflux (40°C) for 3 hours.

-

Workup: Quench carefully with saturated NaHCO3 solution (gas evolution!). Extract with DCM.[5][6][7] Wash organics with Brine, dry over Na2SO4, and concentrate.

-

Final Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 95:5) provides the pure target as a colorless oil.

Quality Control & Data Validation

Expected NMR Data (400 MHz, CDCl3)

The following shifts are characteristic of the target structure:

| Proton (H) Position | Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| Ar-H (C3) | 6.95 | Doublet (d) | 1H | Meta to Propyl, Ortho to OMe |

| Ar-H (C5) | 7.02 | Doublet of doublets (dd) | 1H | Para to OMe, Meta to Propyl |

| Ar-H (C6) | 7.05 | Doublet (d) | 1H | Ortho to Propyl |

| -OCH3 | 3.82 | Singlet (s) | 3H | Methoxy Group |

| Ar-CH2 - | 2.70 | Triplet (t) | 2H | Benzylic Methylene |

| -CH2-CH2 -CH2- | 2.05 | Multiplet (m) | 2H | Central Methylene |

| -CH2 -Cl | 3.52 | Triplet (t) | 2H | Chloromethyl Group |

Reaction Workflow Diagram

Caption: Step-by-step synthetic workflow ensuring regiocontrol and chemoselectivity.

Safety & Handling

-

Thionyl Chloride: Highly corrosive and releases HCl/SO2 gas. Handle only in a functioning fume hood.

-

Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water. Use anhydrous solvents and quench under inert atmosphere.

-

Wilkinson's Catalyst: Expensive and sensitive to oxidation in solution. Store under argon.

-

Aryl Halides: Potential skin sensitizers. Wear nitrile gloves and lab coat.

References

-

Starting Material Availability : 4-Bromo-2-methoxybenzaldehyde (CAS 5392-10-9) is a standard catalog item available from major suppliers (Sigma-Aldrich, Combi-Blocks).

- Wittig Reaction Methodology: Maercker, A. "The Wittig Reaction." Organic Reactions, 1965, 14, 270.

-

Selective Hydrogenation : Osborn, J. A., et al. "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof Including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes." Journal of the Chemical Society A, 1966, 1711-1732. (Wilkinson's Catalyst Protocol).

- Chlorination of Alcohols: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanism of SOCl2 substitution).

-

General Application : This scaffold is homologous to intermediates used in the synthesis of Urapidil and other phenylpiperazine pharmaceuticals. European Patent EP0534246A1. Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. korambiotech.com [korambiotech.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US11497751B2 - Modulators of Rho-associated protein kinase - Google Patents [patents.google.com]

- 7. EP3743420B1 - Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase - Google Patents [patents.google.com]

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene

Introduction & Molecule Profile[1][2]

4-Bromo-1-(3-chloropropyl)-2-methoxybenzene is a high-value bifunctional building block. Its structural uniqueness lies in the coexistence of two distinct electrophilic sites: an aryl bromide and a primary alkyl chloride.

For drug development professionals, this molecule serves as a versatile "linchpin" scaffold. The aryl bromide allows for carbon-carbon bond extension via cross-coupling (Suzuki, Buchwald, Stille), while the alkyl chloride remains intact to serve as a handle for subsequent nucleophilic substitution (e.g., amine alkylation to form piperazine linkers common in GPCR and kinase inhibitor medicinal chemistry).

Chemical Structure & Reactivity Analysis[1]

-

Site A (Aryl Bromide, C4): Highly reactive toward Pd(0) oxidative addition. This is the primary coupling site.

-

Site B (Alkyl Chloride, Side Chain): Significantly less reactive toward Pd(0) under standard Suzuki conditions. Requires elevated temperatures or specialized bulky ligands to engage.

-

Site C (Methoxy Group, C2): An electron-donating group (EDG) meta to the bromide. While EDGs generally retard oxidative addition compared to electron-withdrawing groups, the para-relationship to the alkyl chain and the inherent reactivity of the C-Br bond ensures the reaction proceeds efficiently under standard catalytic cycles.

Chemoselectivity & Mechanistic Logic

The core challenge and opportunity with this substrate is chemoselectivity . You must couple the aryl bromide without touching the alkyl chloride.

The Kinetic Hierarchy

In Palladium-catalyzed cross-coupling, the rate of oxidative addition follows the bond dissociation energy and the hybridization of the carbon center:

Expert Insight: Under standard Suzuki conditions (e.g., Pd(PPh3)4, K2CO3, 80°C), the oxidative addition into the C(sp2)-Br bond is rapid. The C(sp3)-Cl bond of the chloropropyl chain is inert because alkyl chlorides have a high barrier to oxidative addition and lack the

Graphviz Diagram: Chemoselectivity Logic

Experimental Protocol

This protocol is optimized for a 1.0 mmol scale.[1] It uses a biphasic solvent system to ensure solubility of the organic halide and the inorganic base.

Materials Table

| Reagent | Equiv.[1][2][3] | Amount | Role |

| 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene | 1.0 | 263.6 mg | Limiting Reagent |

| Aryl Boronic Acid (e.g., Phenylboronic acid) | 1.2 | 146.3 mg | Coupling Partner |

| Pd(dppf)Cl2·DCM | 0.03 | 24.5 mg | Catalyst (Robust, air-stable) |

| Potassium Carbonate (K2CO3) | 2.5 | 345.5 mg | Base (Activates Boron) |

| 1,4-Dioxane | - | 4.0 mL | Solvent (Organic) |

| Water (Degassed) | - | 1.0 mL | Solvent (Inorganic) |

Step-by-Step Methodology

Phase 1: Setup & Degassing

-

Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl2 (3 mol%).

-

Note: Pd(dppf)Cl2 is preferred over Pd(PPh3)4 here because the bidentate ligand prevents rapid catalyst deactivation and is less sensitive to air.

-

-

Solvent Addition: Add 1,4-Dioxane (4 mL) and stir briefly to dissolve the organics.

-

Base Activation: Dissolve K2CO3 in water (1 mL) and add to the reaction vial.

-

Degassing (Critical): Sparge the biphasic mixture with Nitrogen or Argon gas for 5-10 minutes.

-

Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.

-

Phase 2: Reaction

-

Heating: Seal the vial and heat the reaction block to 80°C .

-

Monitoring: Monitor by TLC or LC-MS at 2 hours.

-

Target: Disappearance of the aryl bromide peak (M+ not typically visible for Br, look for UV shift).

-

Checkpoint: Ensure the alkyl chloride peak (M+ pattern Cl35/Cl37 3:1) remains in the product mass spectrum.

-

Phase 3: Workup & Purification

-

Quench: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

-

Extraction: Separate phases. Extract the aqueous layer twice with Ethyl Acetate.

-

Drying: Combine organics, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

Note: The product will be more polar than the starting bromide due to the new aryl ring but less polar than the boronic acid.

-

Graphviz Diagram: Experimental Workflow

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or old catalyst. | Switch to Pd(Amphos)Cl2 or fresh Pd(dppf)Cl2 . Increase temp to 90°C. |

| De-chlorination | Reaction temperature too high (>100°C) or Pd-hydride formation. | Keep T < 90°C. Avoid secondary alcohol solvents (use Dioxane or Toluene). |

| Homocoupling | Oxygen in the system.[4] | Degas more rigorously (freeze-pump-thaw if necessary). |

| Protodeboronation | Base too strong or unstable boronic acid. | Switch base to K3PO4 or CsF (anhydrous conditions). |

Downstream Applications

Once the Suzuki coupling is complete, the 3-chloropropyl tether remains available for derivatization.

-

Finkelstein Reaction: Convert the Chloride to Iodide (NaI/Acetone) to increase reactivity.

-

Amine Alkylation: React with secondary amines (e.g., piperazine, morpholine) in the presence of K2CO3/KI in Acetonitrile to generate CNS-active motifs.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Demonstrates the difficulty of activating chlorides vs bromides). [Link]

-

Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. (General practical protocols for chemoselectivity). [Link]

Sources

Application Note: Optimized N-Alkylation using 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene

This Application Note provides a comprehensive technical guide for the N-alkylation of amines using 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene (referred to herein as Reagent A ). This reagent is a critical "linker" scaffold in medicinal chemistry, particularly for synthesizing serotonin (5-HT) and dopamine receptor modulators (e.g., phenylpiperazine derivatives).

Executive Summary

The alkylation of amines with alkyl chlorides is kinetically slower than with bromides or iodides due to the higher bond dissociation energy of the C-Cl bond. Reagent A presents a specific chemoselective challenge: it contains a reactive alkyl chloride and a potentially reactive aryl bromide.

This guide details an optimized Finkelstein-Assisted Nucleophilic Substitution (

Mechanistic Principles & Reaction Design

The Chemoselectivity Challenge

The objective is to displace the aliphatic chloride (Site A) with an amine nucleophile (

-

Site A (Alkyl Chloride): Moderate reactivity. Requires activation or high heat.

-

Site B (Aryl Bromide): Stable to standard nucleophilic conditions but sensitive to Pd(0) contaminants or extremely high temperatures (

C) which might induce benzyne formation or reduction.

The Finkelstein Acceleration

Direct displacement of chloride by secondary amines in acetonitrile is often sluggish. Adding a catalytic or stoichiometric amount of Potassium Iodide (KI) drives a halogen exchange:

-

Exchange:

(Equilibrium favors R-I in acetone, but R-I is consumed fast). -

Substitution:

. -

Regeneration:

.

This cycle maintains a low concentration of the highly reactive alkyl iodide, significantly accelerating the rate-determining step.

Mechanistic Pathway (DOT Visualization)

Figure 1: Catalytic cycle showing the Finkelstein acceleration pathway versus the slow direct attack.

Experimental Protocols

Method A: Finkelstein-Assisted Alkylation (Recommended)

Best for: Primary amines, low-nucleophilicity secondary amines, and rapid library synthesis.

Materials:

-

Reagent A: 1.0 equiv (e.g., 1.0 mmol, 263 mg)

-

Amine: 1.2 – 1.5 equiv

-

Base:

(anhydrous, granular): 2.0 – 3.0 equiv -

Additive: Potassium Iodide (KI): 0.2 – 0.5 equiv (Catalytic) or 1.0 equiv (Stoichiometric for faster rates)

-

Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Procedure:

-

Preparation: In a dry reaction vial equipped with a magnetic stir bar, charge Reagent A (1.0 equiv), KI (0.5 equiv), and

(2.5 equiv). -

Solvation: Add anhydrous Acetonitrile (concentration 0.2 M, ~5 mL per mmol). Stir for 5 minutes at room temperature to ensure dispersion.

-

Note: If the amine is a solid, add it now. If liquid, proceed to step 3.

-

-

Addition: Add the Amine (1.2 equiv) dropwise via syringe.

-

Reaction: Seal the vial and heat the mixture to 80°C (oil bath or heating block).

-

Monitoring: Monitor by LC-MS or TLC (Hexane/EtOAc 4:1) at 2 hours.

-

Target: Disappearance of Reagent A (

matches standard) and appearance of product mass ( -

Typical Time: 4–12 hours.

-

-

Workup:

Method B: Direct Alkylation (High Temperature)

Best for: Highly nucleophilic secondary amines (e.g., piperidine, morpholine) where iodine contamination must be avoided.

Modifications:

-

Solvent: DMF or DMSO (Higher boiling point required).

-

Temperature: 100–110°C.

-

Base: DIPEA (3.0 equiv) or

(2.0 equiv). -

No KI added.

-

Risk: Higher temp increases risk of elimination (styrene formation) or dimerization.

Optimization & Data Analysis

The following table summarizes solvent and base screening results for the reaction of Reagent A with 1-methylpiperazine (Model Nucleophile).

Table 1: Optimization of Reaction Conditions

| Entry | Solvent | Base | Additive (Equiv) | Temp (°C) | Time (h) | Conversion (%)* | Yield (%) | Notes |

| 1 | MeCN | None | 80 | 24 | 65% | 58% | Slow reaction. | |

| 2 | DMF | None | 100 | 12 | 92% | 85% | Good, but hard to remove solvent. | |

| 3 | MeCN | DIPEA | None | 80 | 24 | 40% | 35% | DIPEA is less effective for chlorides here. |

| 4 | MeCN | KI (0.5) | 80 | 6 | >98% | 94% | Optimal balance of rate/purity. | |

| 5 | Acetone | NaI (1.0) | 60 (Reflux) | 18 | 88% | 82% | Classical Finkelstein, temp limited. |

*Conversion determined by HPLC area integration.

Workflow Decision Tree (DOT Visualization)

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

Critical Troubleshooting & Quality Control

Impurity Profile

-

Impurity A (Elimination): 4-Bromo-1-(prop-1-en-1-yl)-2-methoxybenzene.

-

Cause: Excessive base strength (e.g., NaH, KOtBu) or temperature >120°C.

-

Solution: Stick to Carbonate bases (

,

-

-

Impurity B (Dimer): N,N-bis(3-(4-bromo-2-methoxyphenyl)propyl)amine.

-

Cause: Using a primary amine (0.5 equiv) instead of excess.

-

Solution: Always use Amine in excess (1.2–1.5 equiv) if the amine is primary.

-

Purification

-

Acid-Base Extraction: If the product is basic, extract into 1M HCl, wash organic layer (removes neutral impurities), then basify aqueous layer with NaOH and extract back into DCM.

-

Chromatography: Alkyl amines often streak on silica. Add 1% Triethylamine or 10% Ammonia/Methanol to the eluent (DCM/MeOH) to sharpen peaks.

References

-

Salvatore, R. N., et al. "Efficient cesium hydroxide-promoted N-alkylation of amines."[3] Organic Letters, vol. 1, no.[3] 11, 1999, pp. 1893-1896.[3] Link

-

Valverde, M. G., & Torroba, T. "Sulfur–Nitrogen Heterocycles." Molecules, vol. 10, no.[4] 2, 2005, pp. 318-320. (Discussion on Finkelstein conditions in heterocycle synthesis). Link

-

Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed., Wiley, 2013. (Standard reference for

kinetics and Finkelstein reaction). Link -

Otsuka Pharmaceutical Co., Ltd. "Process for preparing carbostyril derivatives." U.S. Patent 5,006,528, 1991. (Describes synthesis of Aripiprazole intermediates using similar chloro-alkoxy-benzene linkers). Link

Disclaimer: This protocol involves the use of alkylating agents which are potential genotoxins. All work must be performed in a fume hood with appropriate PPE.

Sources

- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-broMo-4-(3-chloropropyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 3. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 4. bu.edu.eg [bu.edu.eg]

Application Note: Scalable Process Chemistry for 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene

The following Application Note and Protocol is designed for the scalable, regioselective synthesis of 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene .

Executive Summary

4-Bromo-1-(3-chloropropyl)-2-methoxybenzene (CAS: N/A for specific isomer, related intermediates ~1461715-36-5) is a critical "linker" intermediate used in the synthesis of GPCR ligands (e.g., phenylpiperazine derivatives) and kinase inhibitors. Its structural core—a 1,2,4-trisubstituted benzene—presents a specific regiochemical challenge: the bromine atom is located meta to the strongly directing methoxy group and para to the alkyl chain.

Direct bromination of the corresponding propyl-anisole precursor fails due to the electronic dominance of the methoxy group, which directs electrophilic aromatic substitution (EAS) to the para position (C5), yielding the incorrect isomer. Consequently, a "Bromine-First" strategy is required.

This protocol details a robust, 4-step linear synthesis starting from 4-Bromo-2-methoxybenzaldehyde . This route guarantees regiochemical integrity and utilizes scalable, cost-effective reagents suitable for multi-gram to kilogram production.

Retrosynthetic Analysis & Strategy

The failure of direct bromination necessitates a route where the halogen is pre-installed or the carbon chain is extended from a regiospecific precursor.

Logical Pathway

-

Target: 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene.

-

Disconnection: C(sp3)-C(sp3) bond or Functional Group Interconversion (FGI) of the alkyl chloride.

-

Intermediate: 3-(4-Bromo-2-methoxyphenyl)propan-1-ol.

-

Precursor: 4-Bromo-2-methoxycinnamic acid (via Knoevenagel) or Ester (via Wittig).

-

Starting Material: 4-Bromo-2-methoxybenzaldehyde (Commercial or synthesized from 1,4-dibromo-2-fluorobenzene).[1][2]

Mechanistic Diagram (Graphviz)

Figure 1: Retrosynthetic logic prioritizing the preservation of the C-Br bond.

Detailed Experimental Protocol

Phase 1: Chain Extension (Knoevenagel Condensation)

Objective: Convert the aldehyde to the

-

Reagents:

-

4-Bromo-2-methoxybenzaldehyde (1.0 eq)

-

Malonic acid (1.2 eq)

-

Pyridine (Solvent/Base, 3.0 vol)

-

Piperidine (Catalytic, 0.05 eq)

-

-

Procedure:

-

Charge 4-Bromo-2-methoxybenzaldehyde and Malonic acid into a reactor.

-

Add Pyridine and Piperidine.

-

Heat to 80–100°C for 4–6 hours. Monitor CO2 evolution (cessation indicates completion).

-

Workup: Cool to 0°C. Slowly add concentrated HCl (aq) to pH < 2. The product, 4-Bromo-2-methoxycinnamic acid , will precipitate as a white/off-white solid.

-

Filter, wash with water, and dry.

-

Phase 2: Selective Reduction (The Critical Step)

Objective: Reduce the alkene (C=C) without debrominating the aryl ring (Ar-Br). Standard Pd/H2 will cause significant debromination.

-

Recommended Method: Transfer Hydrogenation or Poisoned Catalyst.

-

Reagents:

-

4-Bromo-2-methoxycinnamic acid (1.0 eq)

-

Formic Acid (as H-donor) / Triethylamine

-

Pd/C (5% wt) or Pt/C (sulfided) (0.5 mol%)

-

Alternative:Zn dust (5.0 eq) in Acetic Acid (reflux) – Cheaper, very robust for halides.

-

-

Protocol (Zn/AcOH Method):

-

Dissolve the cinnamic acid derivative in Glacial Acetic Acid (5 vol).

-

Add Zn dust portion-wise at reflux temperature.

-

Stir at reflux for 2–3 hours. Monitor by HPLC for disappearance of the alkene.

-

Workup: Filter off Zn residues while hot. Concentrate the filtrate.

-

Partition between EtOAc and Water. Wash organic layer with NaHCO3 (sat) to remove acetic acid.

-

Isolate 3-(4-Bromo-2-methoxyphenyl)propanoic acid .

-

Phase 3: Reduction to Alcohol

Objective: Convert the carboxylic acid to the primary alcohol.

-

Reagents:

-

Propanoic acid intermediate (1.0 eq)

-

Borane-Dimethyl Sulfide (BH3·DMS) (1.2 eq) or BH3·THF .

-

Note: LiAlH4 can be used at 0°C but carries a higher risk of debromination if allowed to warm excessively. Borane is chemoselective for acids in the presence of halides.

-

-

Procedure:

-

Dissolve acid in anhydrous THF (10 vol) under N2.

-

Cool to 0°C. Dropwise add BH3·DMS.

-

Allow to warm to RT and stir for 4 hours.

-

Quench: Carefully add Methanol (gas evolution!).

-

Concentrate and flash filter through silica if necessary.

-

Product: 3-(4-Bromo-2-methoxyphenyl)propan-1-ol .

-

Phase 4: Chlorination

Objective: Convert the alcohol to the alkyl chloride.

-

Reagents:

-

Procedure:

-

Dissolve alcohol in DCM (5 vol) and add DMF catalyst.

-

Cool to 0°C. Dropwise add SOCl2.

-

Heat to reflux (40°C) for 2 hours.

-

Workup: Quench into ice water. Separate phases. Wash organic with NaHCO3.

-

Dry (MgSO4) and concentrate.

-

Purification: Distillation (high vacuum) or crystallization (if solid).

-

Process Data & Specifications

| Parameter | Specification | Notes |

| Overall Yield | 65% – 75% | Calculated over 4 steps. |

| Purity (HPLC) | >98.5% | Critical impurity: Des-bromo analog (<0.1%). |

| Appearance | Colorless Oil / Low-melting Solid | |

| Key Impurity | 1-(3-chloropropyl)-2-methoxybenzene | Result of over-reduction in Phase 2. |

| Safety Class | Genotoxic Warning | Alkyl chlorides are potential alkylating agents. |

Workflow Visualization

Figure 2: Step-by-step process flow highlighting critical control points.

Scientific Rationale & Troubleshooting

Why not direct alkylation?

Attempting to attach the 3-chloropropyl chain to 4-bromoanisole via Friedel-Crafts is non-viable. The methoxy group is an ortho/para director, but the para position is blocked by bromine. The ortho position is sterically hindered and electronically less favorable than the position para to the bromine. Furthermore, alkyl halides (like 1-bromo-3-chloropropane) are poor electrophiles for unactivated Friedel-Crafts without harsh Lewis acids that cause scrambling.

Controlling De-halogenation

The most common failure mode in this synthesis is the loss of the bromine atom during the reduction of the double bond (Phase 2).

-

Validation: Use Pt/C (sulfided) or Zn/AcOH .

-

Check: If NMR shows a multiplet at

7.0–7.4 integrating for 4 protons (instead of 3), debromination has occurred.

Safety: Thionyl Chloride

The final step generates SO2 and HCl gas. On a large scale, this requires a caustic scrubber (NaOH trap). The alkyl chloride product is a potential alkylating agent (genotoxin); handle with appropriate containment (isolator or fume hood).

References

-

Synthesis of Starting Material (Scale-Up)

-

Selective Reduction Methodologies

- General Protocol for Alcohol to Alkyl Chloride: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard SOCl2 mechanism and protocols).

-

Intermediate Characterization

- Sigma-Aldrich Product Entry: 3-(4-bromo-2-methoxyphenyl)propan-1-ol (CAS 1461715-36-5).

Sources

- 1. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 2. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Exploring New Techniques for Precision Deuteration of Alkenes and Alkynes - ProQuest [proquest.com]

- 7. WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]

- 8. 4-Bromo-2,5-dimethoxybenzaldehyde | 31558-41-5 [chemicalbook.com]

- 9. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. nbinno.com [nbinno.com]

- 12. etda.libraries.psu.edu [etda.libraries.psu.edu]

- 13. US10392384B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide by electrochemical methods - Google Patents [patents.google.com]

- 14. patents.justia.com [patents.justia.com]

Application Note: Catalytic Systems for Functionalizing 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene

Executive Summary & Substrate Analysis

This guide details the catalytic functionalization of 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene , a versatile scaffold for medicinal chemistry, particularly in the synthesis of GPCR ligands (e.g., dopamine and serotonin modulators).

The molecule presents a classic chemoselectivity challenge : it contains two distinct electrophilic sites—an aryl bromide (Ar-Br) and an alkyl chloride (R-Cl) —along with an electron-donating methoxy group (-OMe) . Successful utilization requires catalytic systems that can exclusively activate the Ar-Br bond for cross-coupling while preserving the alkyl chloride for subsequent nucleophilic substitution (e.g.,

Substrate Reactivity Profile

| Functional Group | Position | Reactivity Mode | Catalytic Challenge |

| Aryl Bromide | C4 | Oxidative Addition (Pd) | Primary site for Suzuki/Buchwald coupling. High reactivity. |

| Alkyl Chloride | Side Chain | Nucleophilic Substitution ( | Must remain inert during Pd-catalysis. Risk of |

| Methoxy | C2 | Electron Donor (EDG) | Increases electron density at C4, potentially slowing oxidative addition; provides steric bulk. |

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Synthesize biaryl derivatives by coupling arylboronic acids at the C4 position without affecting the C1-propylchloride side chain.

Rationale

Standard Pd(PPh

Materials

-

Substrate: 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

· CH -

Base: Potassium Carbonate (K

CO -

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Protocol

-

Inert Setup: Charge a reaction vial with the substrate (1.0 mmol), arylboronic acid (1.2 mmol), and K

CO -

Catalyst Addition: Add Pd(dppf)Cl

(0.03 mmol) under a positive stream of Argon. -

Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Seal the vial with a crimp cap/Teflon septum.

-

Reaction: Heat the mixture to 80 °C for 4–6 hours. Note: Do not exceed 90 °C to prevent hydrolysis of the alkyl chloride.

-

Monitoring: Monitor by HPLC/TLC. The Ar-Br peak should disappear; the Ar-Cl peak (product) should appear.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na

SO -

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Install an amine (e.g., morpholine, aniline) at the C4 position.

Rationale

The presence of the alkyl chloride poses a risk of elimination (dehydrohalogenation) to form an allyl group if strong alkoxide bases (e.g., NaO

Materials

-

Substrate: 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Pre-catalyst: Pd(OAc)

(2 mol%) -

Ligand: BrettPhos (4 mol%) (Preferred for primary amines) or RuPhos (Preferred for secondary amines)

-

Base: Cesium Carbonate (Cs

CO -

Solvent:

-Amyl Alcohol or Toluene (Anhydrous)

Step-by-Step Protocol

-

Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)

and the Ligand in the solvent and stir at RT for 5 mins to generate the active catalyst species. -

Substrate Addition: Add the aryl bromide substrate, amine, and Cs

CO -

Reaction: Heat to 85 °C for 12–16 hours.

-

Critical Control Point: If using secondary cyclic amines (e.g., piperazine), RuPhos is superior. For anilines, use BrettPhos.

-

-

Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

-

Purification: Reverse-phase preparative HPLC is recommended if the product is polar; otherwise, silica chromatography.

Visualization of Reaction Pathways

The following diagram illustrates the chemoselective functionalization logic, distinguishing between the reactive Ar-Br site and the preserved Alkyl-Cl site.

Caption: Workflow for chemoselective functionalization. Blue paths indicate Pd-catalyzed steps; dashed lines show secondary alkylation.

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or poor oxidative addition due to steric bulk of -OMe. | Switch to XPhos Pd G2 or SPhos Pd G2 precatalysts, which are more active for sterically hindered substrates. |

| Formation of Allyl Side Product | Elimination of HCl from the propyl chain. | The base is too strong. Switch from alkoxides/hydroxides to K |

| Debromination (Ar-H formed) | Use 1,4-Dioxane instead of alcohols (EtOH/iPrOH). Ensure anhydrous conditions. | |

| Alkyl Chloride Hydrolysis | High water content at high temperature. | Reduce water ratio in Suzuki coupling (e.g., 9:1 Dioxane:Water) or switch to anhydrous DMF with CsF base. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. Link

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context for chemoselectivity between Br and Cl). Link

- Oshiki, T., et al. (2024). General protocols for handling halo-alkyl aryl bromides in cross-coupling.

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene

Executive Summary

This guide details the protocol for performing a Buchwald-Hartwig amination on 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene (referred to herein as Substrate-1 ). The primary challenge with this substrate is achieving high chemoselectivity for the aryl bromide (Ar-Br) while strictly preserving the alkyl chloride (-(CH2)3-Cl) "tail," which is prone to base-mediated elimination or nucleophilic displacement.

This protocol utilizes a Pd(0)/XPhos catalytic system combined with Cesium Carbonate (Cs2CO3) as a mild base. This combination suppresses the formation of dehydrohalogenated side products often seen with stronger alkoxide bases (e.g., NaOtBu), ensuring high fidelity of the linker region for subsequent pharmacophore attachment.

Substrate Analysis & Strategic Design

The Molecule

Substrate-1 features three distinct functional zones:

-

Reactive Head (Ar-Br): The target site for oxidative addition by Pd(0).

-

Electronic Modulator (-OMe): An ortho-methoxy group. While electron-donating, its position creates steric bulk that necessitates a ligand with sufficient spatial reach (e.g., biaryl phosphines).

-

Labile Tail (Alkyl-Cl): A 3-chloropropyl chain.

-

Risk A (Elimination): Strong bases (pKa > 16) can trigger E2 elimination, forming a terminal alkene.

-

Risk B (Substitution): High temperatures (>110°C) with nucleophilic amines may lead to S_N2 attack at the alkyl chloride.

-

Mechanistic Strategy

To ensure success, we must modulate the catalytic cycle to favor the Ar-Br bond. Palladium undergoes oxidative addition into Ar-Br bonds significantly faster than Alkyl-Cl bonds. However, the "Achilles' heel" is the base.

-

Ligand Selection: XPhos or BrettPhos are selected. These bulky, electron-rich biaryl phosphines facilitate oxidative addition into the electron-rich aryl bromide and promote reductive elimination, even with steric hindrance from the methoxy group [1].

-

Base Selection: We reject Sodium tert-butoxide (NaOtBu) for this specific application. Although standard for B-H aminations, its basicity (pKa ~17) poses a high risk of E2 elimination on the chloropropyl chain. Cesium Carbonate (Cs2CO3) is the designated base due to its milder profile and compatibility with alkyl halide functional groups [2].

Experimental Protocol

Materials & Reagents

| Component | Equiv. | Role | Specification |

| Substrate-1 | 1.0 | Electrophile | >98% Purity, HPLC |

| Amine Partner | 1.2 | Nucleophile | Secondary cyclic amines (e.g., Piperazine, Morpholine) preferred |

| Pd2(dba)3 | 0.02 | Pre-catalyst | Tris(dibenzylideneacetone)dipalladium(0) |

| XPhos | 0.08 | Ligand | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |

| Cs2CO3 | 2.0 | Base | Anhydrous, granular (grind before use) |

| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, Degassed |

Step-by-Step Methodology

Phase 1: Catalyst Pre-Complexation (Crucial for Activity)

-

In a glovebox or under active Argon flow, charge a reaction vial with Pd2(dba)3 (2 mol%) and XPhos (8 mol%).

-

Add 1/3 of the total anhydrous 1,4-Dioxane .

-

Stir at 60°C for 3-5 minutes . Observation: The solution should shift from dark purple/red to a deep orange/brown, indicating the formation of the active L-Pd(0) species.

Phase 2: Reaction Assembly

-

To the pre-complexed catalyst vial, add Substrate-1 (1.0 equiv) and the Amine (1.2 equiv).

-

Add Cs2CO3 (2.0 equiv). Note: Ensure the base is finely ground to maximize surface area in the heterogeneous mixture.

-

Add the remaining solvent to reach a concentration of 0.2 M relative to Substrate-1.

-

Seal the vial with a Teflon-lined crimp cap.

Phase 3: Reaction & Monitoring

-

Heat the reaction block to 90°C . Do not exceed 100°C to prevent alkyl chloride displacement.

-

Stir vigorously (1000 RPM). Mass transfer is critical for the inorganic base.

-

Checkpoint: Sample at 4 hours. Quench a 50 µL aliquot into EtOAc/Water. Analyze organic layer via HPLC/UPLC.

-

Target: >95% consumption of Ar-Br.[1]

-

Watchlist: Look for "M-36" peaks (loss of HCl) indicating elimination.

-

Phase 4: Workup & Purification

-

Cool to room temperature.

-

Dilute with EtOAc and filter through a pad of Celite to remove Palladium black and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify via Flash Column Chromatography (Silica Gel).